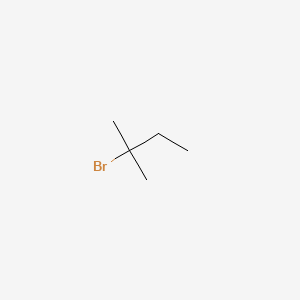

2-Bromo-2-methylbutane

Overview

Description

2-Bromo-2-methylbutane, also known as tert-amyl bromide or tert-pentyl bromide, is an organic compound with the molecular formula C₅H₁₁Br. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound features a bromine atom attached to a tertiary carbon atom, making it a tertiary alkyl halide .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-2-methylbutane is the β-carbon in organic compounds . The β-carbon is the carbon atom adjacent to the carbon atom that is directly bonded to the halogen in the halogenated organic compound .

Mode of Action

This compound interacts with its targets through a process known as the E2 mechanism, which is a type of elimination reaction . In this process, a base, such as OH-, uses its electron pair to attack a β-hydrogen on the β-carbon, initiating the formation of a bond . Simultaneously, the β C-H sigma bond begins to transition into the π bond of a double bond, and the bromine atom departs, taking the bonding electrons with it .

Biochemical Pathways

The interaction of this compound with its targets affects the dehydrohalogenation pathway . This pathway involves the removal of a hydrogen halide from a halogenated hydrocarbon . In the case of this compound, the dehydrohalogenation can produce two products: 2-methyl-2-butene and 2-methyl-1-butene .

Result of Action

The result of the action of this compound is the formation of a double bond in the organic compound and the release of a bromide ion . This can lead to the formation of alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a base is necessary for the E2 mechanism to occur . Additionally, the reaction rate depends on the concentration of both the substrate and the base . The temperature and pressure of the environment can also affect the reaction rate and the stability of this compound .

Biochemical Analysis

Biochemical Properties

2-Bromo-2-methylbutane plays a significant role in biochemical reactions, particularly in elimination reactions. It interacts with strong bases such as hydroxide ions (OH-) to undergo bimolecular elimination (E2) reactions. During this process, this compound reacts with the base to form 2-methyl-2-butene and 2-methyl-1-butene. The interaction involves the removal of a hydrogen atom from the β-carbon and the departure of the bromine atom, resulting in the formation of a double bond .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in chemical reactions. In cellular environments, it can influence cell function by participating in elimination reactions that alter the chemical composition of the cellular milieu. These reactions can impact cell signaling pathways, gene expression, and cellular metabolism by modifying the availability of specific molecules and intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the E2 elimination mechanism. This involves the simultaneous removal of a hydrogen atom from the β-carbon and the departure of the bromine atom, facilitated by a strong base. The reaction proceeds through a single-step concerted mechanism, forming a transition state with partially broken and partially formed bonds. The end products are alkenes, specifically 2-methyl-2-butene and 2-methyl-1-butene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to strong bases or high temperatures. Long-term effects on cellular function in in vitro or in vivo studies may include alterations in cellular metabolism and gene expression due to the formation of alkenes and other reaction products .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may participate in biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including irritation of the respiratory tract, skin, and eyes. The threshold effects observed in these studies highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include elimination reactions. The compound interacts with strong bases to form alkenes, specifically 2-methyl-2-butene and 2-methyl-1-butene. These reactions are part of the broader metabolic processes that involve the conversion of organic molecules into different chemical forms, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse through cell membranes due to its lipophilic nature and may interact with transporters or binding proteins that facilitate its movement. The localization and accumulation of the compound can affect its reactivity and the outcomes of biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Its activity and function can be affected by its localization, impacting the efficiency and specificity of biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylbutane can be synthesized through the bromination of 2-methyl-2-butanol. This reaction typically proceeds via an S_N1 mechanism, where the hydroxyl group of the alcohol is replaced by a bromine atom. The reaction is usually carried out using hydrobromic acid (HBr) or a mixture of sulfuric acid and hydrobromic acid .

Industrial Production Methods

In industrial settings, this compound is produced by the bromination of 2-methyl-2-butanol in the presence of a strong acid. The reaction is conducted in a microchannel reactor, which allows for precise control of reaction conditions and efficient production of the brominated product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylbutane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (S_N1 and S_N2): The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Elimination (E2): The compound can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Hydrobromic Acid (HBr): Used for bromination reactions.

Potassium Hydroxide (KOH): Used for elimination reactions.

Sulfuric Acid: Often used in combination with hydrobromic acid for bromination.

Major Products Formed

Nucleophilic Substitution: Produces various substituted products depending on the nucleophile used.

Elimination: Produces alkenes such as 2-methyl-2-butene and 2-methyl-1-butene.

Scientific Research Applications

2-Bromo-2-methylbutane is used in various scientific research applications, including:

Organic Synthesis: It serves as a reagent for introducing the tert-amyl group into organic molecules.

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Material Science: Employed in the preparation of specialized polymers and materials.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-2-methylpropane: Another tertiary alkyl bromide with similar reactivity.

2-Chloro-2-methylbutane: A similar compound with a chlorine atom instead of bromine.

2-Iodo-2-methylbutane: A similar compound with an iodine atom instead of bromine.

Uniqueness

2-Bromo-2-methylbutane is unique due to its specific reactivity patterns in nucleophilic substitution and elimination reactions. The presence of the bromine atom makes it more reactive than its chloro and iodo counterparts in certain reactions. Additionally, the tertiary carbon structure provides stability to the carbocation intermediate formed during S_N1 reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name |

2-bromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUWCKCVTDSMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060146 | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-36-8 | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NV4Z4Y7YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

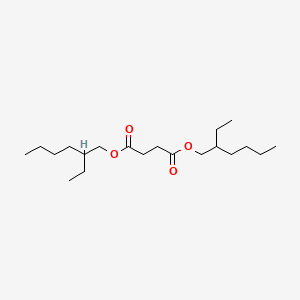

Feasible Synthetic Routes

Q1: How does the structure of 2-Bromo-2-methylbutane influence its reactivity compared to similar tertiary bromoalkanes?

A2: The presence of two methyl groups on the carbon bearing the bromine atom in this compound leads to increased steric hindrance. This steric hindrance significantly affects its reactivity in solvolysis reactions compared to less substituted analogs. Studies have shown that in nucleophilic solvents, the increased steric hindrance actually decreases the rate of solvolysis []. This inverse order of reactivity (this compound reacting slower than 2-bromo-2-methylpropane, for instance) highlights the significant role of nucleophilic solvent assistance in these reactions, as the bulky substituents hinder the approach of the solvent molecule.

Q2: Can this compound undergo isomerization, and if so, what is the proposed mechanism?

A3: Yes, this compound can undergo a unique isomerization where the bromine atom interchanges positions with a methyl group, forming 2-Bromo-3-methylbutane [, ]. This process was found to be catalyzed by both oxygen and hydrogen bromide []. While the exact mechanism is still under investigation, experimental evidence suggests a radical-based process rather than a traditional Wagner-Meerwein rearrangement [].

Q3: How can Cesium Lead Halide nanomaterials be used to study the reactions of this compound?

A4: Cesium lead halide (CsPbX3) nanomaterials exhibit halide-dependent photoluminescence properties. Researchers have successfully utilized colloidal CsPbI3 nanoparticles as colorimetric sensors to monitor the solvolysis of this compound in real-time []. As the reaction progresses, the bromide ions released through solvolysis induce a measurable blue shift in the photoluminescence of the CsPbI3 nanoparticles. This shift allows for a quantitative analysis of the reaction kinetics, providing valuable insights into the reaction mechanism and rate. [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.